molecular formula C14H10N4S B8280363 [(2-Benzimidazolyl)thio](pyridin-2-yl)-acetonitrile

[(2-Benzimidazolyl)thio](pyridin-2-yl)-acetonitrile

Cat. No.: B8280363
M. Wt: 266.32 g/mol
InChI Key: QOHHJCUJNSTUQA-UHFFFAOYSA-N
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Description

(2-Benzimidazolyl)thioacetonitrile is a heterocyclic compound that combines the structural features of benzimidazole and pyridine. Benzimidazole is known for its diverse biological activities, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzimidazolyl)thioacetonitrile typically involves the reaction of 2-mercaptobenzimidazole with 2-bromopyridine in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for (2-Benzimidazolyl)thioacetonitrile are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, scaling up of reactions, and purification techniques, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

(2-Benzimidazolyl)thioacetonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives of the pyridine ring.

Scientific Research Applications

(2-Benzimidazolyl)thioacetonitrile has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for urease.

    Medicine: Explored for its potential therapeutic properties, such as anticancer, antiviral, and antibacterial activities.

    Industry: Studied for its use as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of (2-Benzimidazolyl)thioacetonitrile depends on its specific application. For example, as a urease inhibitor, the compound likely interacts with the active site of the enzyme, blocking its activity. The nitrogen atoms in the benzimidazole and pyridine rings may play a crucial role in binding to the enzyme’s active site . In anticancer applications, the compound may interfere with cellular pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

(2-Benzimidazolyl)thioacetonitrile can be compared with other benzimidazole and pyridine derivatives:

    2-(2′-Pyridyl)benzimidazole: Similar structure but lacks the thioether group.

    2-(4-Pyridyl)benzimidazole: Similar structure but with the pyridine ring in a different position.

    Benzimidazole: Lacks the pyridine ring and thioether group, but shares the benzimidazole core.

The uniqueness of (2-Benzimidazolyl)thioacetonitrile lies in the combination of the benzimidazole and pyridine moieties with a thioether linkage, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C14H10N4S

Molecular Weight

266.32 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-2-pyridin-2-ylacetonitrile

InChI

InChI=1S/C14H10N4S/c15-9-13(12-7-3-4-8-16-12)19-14-17-10-5-1-2-6-11(10)18-14/h1-8,13H,(H,17,18)

InChI Key

QOHHJCUJNSTUQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC(C#N)C3=CC=CC=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-mercaptobenzimidazole (0.30 g, 3.0 mmole), bromo(2-pyridyl)acetonitrile (0.59 g, 3.0 mmole) and potassium carbonate (0.37 g 3.0 mmole) in 50 ml of dry N,N-dimethylformamide was heated at 60° C. for 6 h. The solvent was evaporated. The residue was dissolved in ethyl acetate, washed with water and then saturated sodium chloride solution. The organic layer was dried over magnesium sulfate and evaporated to give a solid. The crude product was further purified by column chromatography on silica gel (100% ethyl acetate) to give 66 mg (10%) of the title compound as a solid; mp 166°-167° C.; 1H NMR (DMSO-d6) δ9.3 (m, 1H), 8.65 (m, 2H), 8.32 (m, 1H), 7.78 (br s, 4H), 4.81 (br s, 2H) ppm; IR ν2206, 1512, 1465, 1432, 1357, 1179, 740 cm-1.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
10%

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